molecular formula C10H15NO B2487359 2,6-Diethyl-4-methylpyridin-3-ol CAS No. 371957-66-3

2,6-Diethyl-4-methylpyridin-3-ol

Cat. No.: B2487359
CAS No.: 371957-66-3
M. Wt: 165.236
InChI Key: OJTCDHYFBRLNIN-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-methylpyridin-3-ol (2,6-DMP) is an organic compound belonging to the pyridine family. It is a colorless liquid with a mild odor and is miscible in water. It is widely used in organic synthesis and as a laboratory reagent due to its versatile reactivity. It is also used in a variety of industrial applications, such as in the production of dyes, plastics, and pharmaceuticals.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Balogh et al. (2009) discussed the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates from diethyl 2,6-diethylpyridine-3,5-dicarboxylates by aminomethinylation, highlighting a method to create derivatives of 2,6-diethylpyridine compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).
    • The study by Hart, Killen, and Saunders (1979) investigated the alkylation of methyl groups in pyridine rings to form isopropyl and t-butyl groups, providing insights into the chemical modifications of methylpyridines, which are related to 2,6-diethylpyridine compounds (Hart, Killen, & Saunders, 1979).
  • Applications in Analytical Chemistry :

    • Nakaya et al. (1996) demonstrated the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents for quantitative analysis, which is relevant for the application of 2,6-diethylpyridine derivatives in analytical chemistry (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
  • Coordination Compounds and Catalysis :

    • The work by Winter, Newkome, and Schubert (2011) on the coordination compounds of tridentate oligopyridine ligands like terpyridine shows the utility of pyridine derivatives in organometallic catalysis, which could extend to 2,6-diethylpyridine derivatives (Winter, Newkome, & Schubert, 2011).
  • Organic Chemistry and Polymerization :

    • Research by Hamilton, McKervey, and Rooney (1977) on gas-phase reactions on platinum to synthesize alkylpyridines from acyclic ketones offers insights into the production of compounds like 2,6-diethyl-3-methylpyridine, demonstrating potential applications in organic chemistry and materials science (Hamilton, McKervey, & Rooney, 1977).

Properties

IUPAC Name

2,6-diethyl-4-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-4-8-6-7(3)10(12)9(5-2)11-8/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTCDHYFBRLNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=C1)C)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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